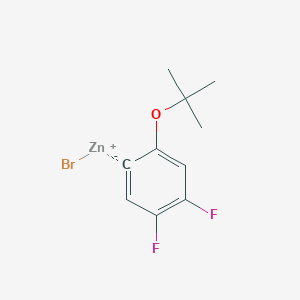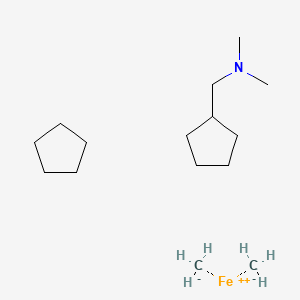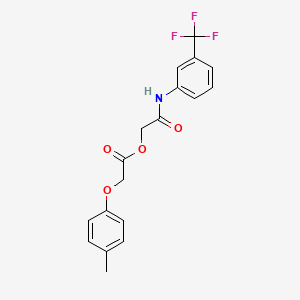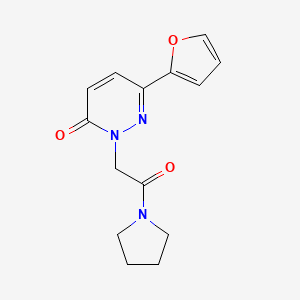![molecular formula C22H22N2O2S2 B14870828 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole is a compound that belongs to the thiazolo[5,4-d]thiazole family. This compound is known for its unique structural properties, which include a rigid planar structure and high oxidative stability. These characteristics make it an attractive candidate for various applications in organic electronics and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole typically involves a multi-step process. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate intermediate. This intermediate is then subjected to saponification and decarboxylation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate electron transfer and charge separation, making it an effective component in photocatalytic and electronic applications .
相似化合物的比较
Similar Compounds
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Known for its luminescent properties and used in metal-organic frameworks.
Thiazolo[5,4-d]thiazole-based compounds with spirobifluorene moiety: These compounds exhibit excellent electronic structures and are used in optoelectronic materials.
Uniqueness
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole stands out due to its isopropoxyphenyl groups, which enhance its solubility and processability compared to other thiazolo[5,4-d]thiazole derivatives. This makes it particularly suitable for applications requiring solution processing and film formation .
属性
分子式 |
C22H22N2O2S2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC 名称 |
2,5-bis(4-propan-2-yloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C22H22N2O2S2/c1-13(2)25-17-9-5-15(6-10-17)19-23-21-22(27-19)24-20(28-21)16-7-11-18(12-8-16)26-14(3)4/h5-14H,1-4H3 |
InChI 键 |
GDTUBEMUAQCIBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
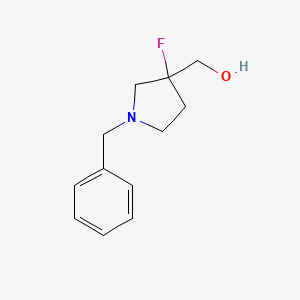
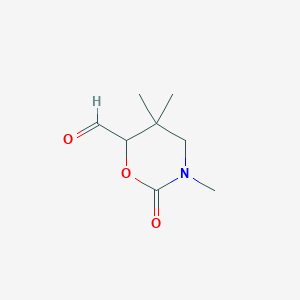
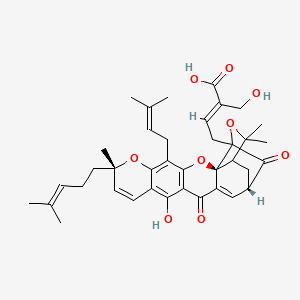
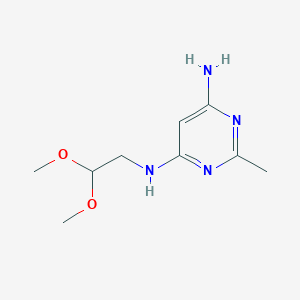
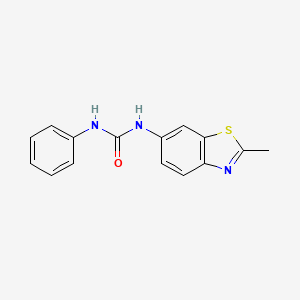
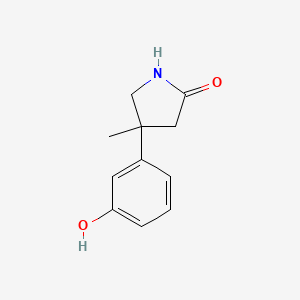
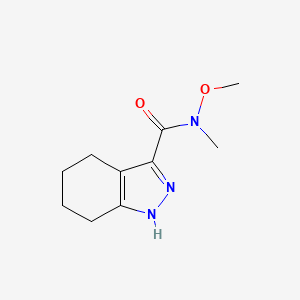
![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
